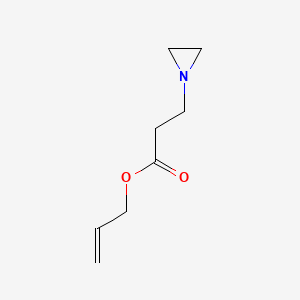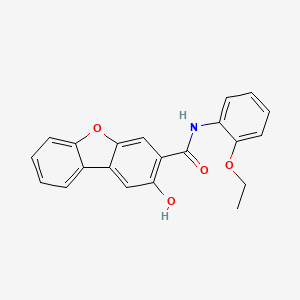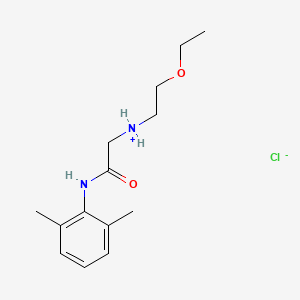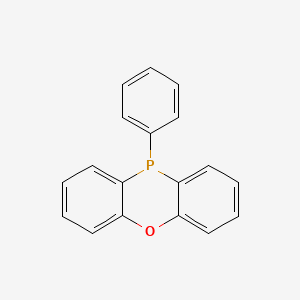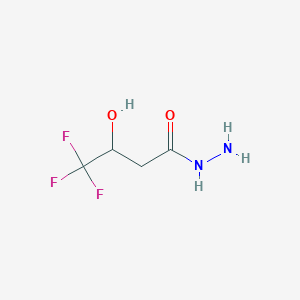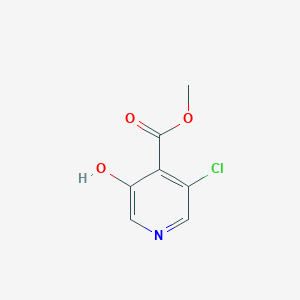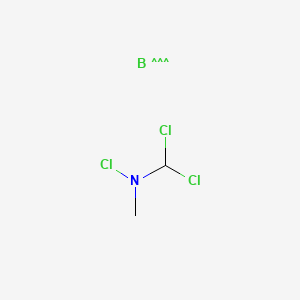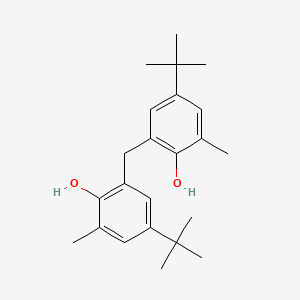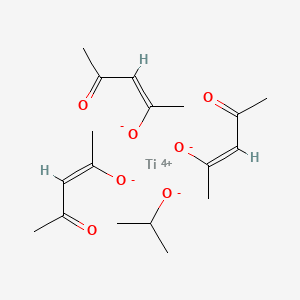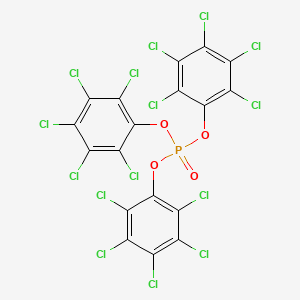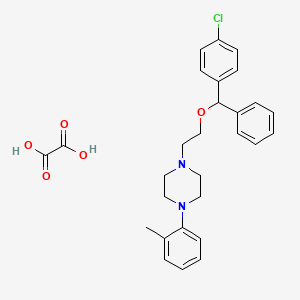![molecular formula C15H15BrN2O3 B13742228 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide CAS No. 4036-86-6](/img/structure/B13742228.png)
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a bromine atom, a dimethylamino group, and two hydroxyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 2-(dimethylamino)aniline followed by coupling with 3,5-dihydroxybenzoic acid. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium acetate to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can facilitate halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)phenacyl bromide: Shares the dimethylamino and bromine functional groups but differs in the overall structure.
4-(N,N-Dimethyl)aniline magnesium bromide: Contains a similar dimethylamino group but is used primarily in organometallic chemistry.
Uniqueness
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide is unique due to the presence of both hydroxyl and bromine functional groups on the benzamide core, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
4036-86-6 |
|---|---|
Formule moléculaire |
C15H15BrN2O3 |
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
4-bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-18(2)11-6-4-3-5-10(11)17-15(21)9-7-12(19)14(16)13(20)8-9/h3-8,19-20H,1-2H3,(H,17,21) |
Clé InChI |
NUGUFUGDAQIDLH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



